molecular formula C8H9FN2O2 B1447753 5-Fluoro-N-methoxy-N-methylnicotinamide CAS No. 342602-54-4

5-Fluoro-N-methoxy-N-methylnicotinamide

Cat. No.: B1447753
CAS No.: 342602-54-4
M. Wt: 184.17 g/mol
InChI Key: RFGBJCUYNNXCDP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Fluoro-N-methoxy-N-methylnicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity and, consequently, the metabolic flux within cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to inhibition of their catalytic activity . This inhibition can result in altered metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound can affect the activity of NAD-dependent enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various biochemical processes, including energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Its combination of fluorine, methoxy, and methyl groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBJCUYNNXCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234930
Record name 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342602-54-4
Record name 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342602-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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